molecular formula C25H27N3O3 B2769317 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 958719-58-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Katalognummer B2769317
CAS-Nummer: 958719-58-9
Molekulargewicht: 417.509
InChI-Schlüssel: ZSDBIGBGQCYYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

The structural aspects of amide-containing isoquinoline derivatives, similar in structure to the compound , have been studied for their ability to form gels and crystalline solids upon treatment with different mineral acids. These compounds exhibit interesting gelation properties and form host–guest complexes with enhanced fluorescence emission, suggesting potential applications in material science for sensing or imaging purposes. The inclusion of a cyclohexyl group and specific functional groups significantly influences the compound's physical properties and interactions, highlighting the importance of structural design in developing new materials with desired properties (Karmakar et al., 2007).

Cyclization and Chemical Synthesis

N-Allyl-N′-arylacetamidines, including structures analogous to the compound of interest, have been cyclized to produce various heterocyclic compounds such as imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. This process demonstrates the compound's utility in synthetic organic chemistry, serving as a precursor for the synthesis of a diverse range of heterocyclic compounds that could have significant implications in pharmaceutical chemistry and drug design (Partridge & Smith, 1973).

Medicinal Chemistry and Biological Activities

The compound's structure is closely related to quinazolinyl acetamides, which have been explored for their analgesic and anti-inflammatory activities. Such studies indicate that modifications of the quinazoline structure, akin to the specified compound, can lead to significant biological activities, suggesting potential applications in developing new therapeutic agents. These findings underscore the relevance of structural modifications in enhancing the biological efficacy and reducing the side effects of quinazoline derivatives, paving the way for their potential use in medicinal chemistry (Alagarsamy et al., 2015).

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives, structurally similar to the compound of interest, have been synthesized and shown to form coordination complexes with metal ions, exhibiting significant antioxidant activity. These studies illustrate the compound's potential applications in coordination chemistry and its role in scavenging free radicals, suggesting its utility in developing antioxidant agents. The ability to form stable coordination complexes with metal ions also indicates potential applications in catalysis, material science, and as probes in biological systems (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDBIGBGQCYYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.